磷化锌

描述

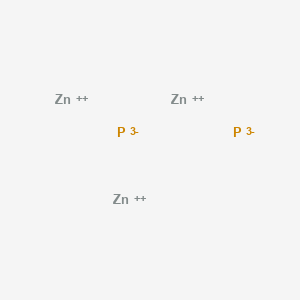

Zinc phosphide is an inorganic chemical compound with the chemical formula Zn₃P₂. It appears as a dark gray solid, although commercial samples can be darker or even black. Zinc phosphide is primarily used as a rodenticide due to its high toxicity. It is also a II-V semiconductor with a direct band gap of 1.5 eV, making it a candidate for photovoltaic applications .

科学研究应用

Wildlife Damage Management

Zinc phosphide is extensively used in wildlife damage management to control populations of various rodent species that can cause significant agricultural damage. The compound is particularly effective against:

- Gophers

- Mice

- Rats

- Prairie dogs

- Squirrels

Application Areas

The applications of zinc phosphide in wildlife management include:

- Agricultural Fields : Used to protect crops such as grapes, sugarcane, and various vegetables from rodent damage.

- Non-Crop Areas : Effective in controlling rodent populations in non-crop areas like airports, highways, and golf courses to reduce wildlife strikes and other hazards .

Case Studies

A notable case study highlighted the successful use of zinc phosphide at airports to mitigate rodent populations that attract raptors, thereby reducing bird strikes on aircraft . This application not only protects wildlife but also enhances aviation safety.

Agricultural Pest Control

Zinc phosphide plays a critical role in agricultural pest management by controlling heavy infestations of rodents that threaten crop yields. Its application methods vary based on the target species and the environment:

- Bait Formulations : Zinc phosphide is available in bait formulations mixed with oats or wheat, which are strategically placed in areas with high rodent activity.

- Regulatory Approvals : Various formulations have been registered with environmental protection agencies, ensuring their safe use in specific agricultural contexts .

Efficacy

Research indicates that zinc phosphide effectively reduces rodent populations when applied according to label directions. For instance, studies showed that it significantly decreased damage caused by rodents in crops like alfalfa, barley, and sugar beets .

Human Health Considerations

While zinc phosphide is effective as a rodenticide, it poses risks to human health if misused. The primary concern arises from accidental ingestion or exposure to phosphine gas:

- Toxicity : Zinc phosphide is classified as highly toxic. Ingestion can lead to severe poisoning due to the liberation of phosphine gas within the body .

- Case Reports : Several case reports document instances of zinc phosphide poisoning, emphasizing the need for strict adherence to safety guidelines during its application .

Environmental Impact

The environmental impact of zinc phosphide usage is a subject of ongoing research. While it effectively controls pest populations, concerns about its effects on non-target species and ecosystems persist:

- Residue Studies : Studies have shown that residues from zinc phosphide applications in crops are minimal when used according to recommended rates, suggesting a low risk of accumulation in food products .

- Regulatory Oversight : Regulatory bodies monitor the use of zinc phosphide to ensure compliance with safety standards and minimize environmental risks.

作用机制

Target of Action

Zinc phosphide is primarily used as a rodenticide . The primary targets of zinc phosphide are the cells in the heart, lungs, and liver . It affects all cells, but it particularly targets these organs.

Mode of Action

Zinc phosphide works by releasing toxic phosphine gas when ingested by rodents . The compound reacts with the acidic environment of the stomach, resulting in the release of phosphine . Phosphine is a very toxic gas that causes respiratory failure and ultimately leads to death .

Biochemical Pathways

Upon ingestion, zinc phosphide reacts with hydrochloric acid in the stomach, hydrolyzing into phosphine . This process causes cellular hypoxia via mitochondrial toxicity, resulting in multiple organ dysfunction and death .

Pharmacokinetics

It is known that upon ingestion, it gets converted to phosphine gas in the body, which is subsequently absorbed into the bloodstream through the stomach and the intestines and gets captured by the liver and the lungs .

Result of Action

The phosphine gas produced by the reaction of zinc phosphide with stomach acid crosses into the body’s cells and stops the cells from producing energy . This causes the cells to die, affecting all cells but particularly targeting cells in the heart, lungs, and liver .

Action Environment

Zinc phosphide will break down when it is exposed to water or moist soil in the environment . Any phosphine given off will be broken down by air . Therefore, environmental factors such as moisture and air play a significant role in influencing the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Upon ingestion, Zinc phosphide reacts with hydrochloric acid in the stomach, hydrolyzing into phosphine . This reaction is significant in the context of biochemical reactions as it leads to the production of a toxic gas.

Cellular Effects

The phosphine produced from Zinc phosphide causes cellular hypoxia via mitochondrial toxicity, resulting in multiple organ dysfunction and death . This indicates that Zinc phosphide has a profound impact on cell function, affecting cellular metabolism and potentially influencing cell signaling pathways and gene expression.

Molecular Mechanism

The mechanism of action of Zinc phosphide involves its hydrolysis into phosphine, which then exerts its effects at the molecular level. Phosphine causes cellular hypoxia by inducing mitochondrial toxicity . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving Zinc phosphide Its hydrolysis product, phosphine, is known to cause cellular hypoxia via mitochondrial toxicity , indicating that it may interact with enzymes or cofactors involved in cellular respiration.

准备方法

Synthetic Routes and Reaction Conditions

Zinc phosphide can be synthesized by the direct reaction of zinc with phosphorus: [ 6 \text{Zn} + \text{P}_4 \rightarrow 2 \text{Zn}_3\text{P}_2 ] This reaction requires heating the reactants to a high temperature to facilitate the formation of zinc phosphide .

Another method involves reacting tri-n-octylphosphine with dimethylzinc at elevated temperatures. This method is particularly useful for producing nanocrystalline zinc phosphide .

Industrial Production Methods

Industrial production of zinc phosphide typically involves the direct reaction of zinc and phosphorus. For critical applications, additional processing steps may be required to remove impurities such as arsenic compounds .

化学反应分析

Types of Reactions

Zinc phosphide undergoes several types of chemical reactions, including:

Hydrolysis: Zinc phosphide reacts with water to produce phosphine gas and zinc hydroxide[ \text{Zn}_3\text{P}_2 + 6 \text{H}_2\text{O} \rightarrow 2 \text{PH}_3 + 3 \text{Zn}(\text{OH})_2 ]

Oxidation: Zinc phosphide can be oxidized to form zinc oxide and phosphorus oxides.

Common Reagents and Conditions

Water: Reacts with zinc phosphide to produce phosphine gas.

Oxygen: Oxidizes zinc phosphide to zinc oxide and phosphorus oxides.

Major Products Formed

Phosphine Gas (PH₃): Produced during hydrolysis.

Zinc Hydroxide (Zn(OH)₂): Produced during hydrolysis.

Zinc Oxide (ZnO): Produced during oxidation.

相似化合物的比较

Zinc phosphide is similar to other metal phosphides such as cadmium phosphide (Cd₃P₂), zinc arsenide (Zn₃As₂), and cadmium arsenide (Cd₃As₂). These compounds share similar crystalline structures and electronic properties. zinc phosphide is unique due to its specific applications in rodenticides and its potential for photovoltaic applications .

Similar Compounds

- Cadmium Phosphide (Cd₃P₂)

- Zinc Arsenide (Zn₃As₂)

- Cadmium Arsenide (Cd₃As₂)

生物活性

Zinc phosphide (ZnP) is a highly toxic compound primarily used as a rodenticide. Its biological activity is predominantly associated with the release of phosphine gas (PH3) upon hydrolysis in acidic environments, such as the stomach. This article explores the biological activity of zinc phosphide, including its toxicity mechanisms, case studies, and relevant research findings.

Mechanism of Toxicity

The toxicity of zinc phosphide is largely attributed to phosphine gas, which is absorbed into the bloodstream and affects multiple organ systems. The following mechanisms have been identified:

- Phosphine Gas Release : Upon ingestion, zinc phosphide hydrolyzes to produce phosphine gas, which is then absorbed into the bloodstream. This process can lead to acute toxicity and multi-organ failure due to its rapid distribution throughout the body .

- Inhibition of Cytochrome c Oxidase : Phosphine inhibits cytochrome c oxidase in the mitochondrial membrane, disrupting oxidative phosphorylation and leading to energy failure in cells .

- Oxidative Stress : The generation of reactive oxygen species (ROS) results in lipid peroxidation and cellular damage, contributing to organ dysfunction .

- Electrolyte Imbalance : Ingestion can lead to significant electrolyte disturbances, which may exacerbate cardiovascular and renal complications .

Toxicological Data

The toxicity profile of zinc phosphide indicates that even small doses can result in severe health consequences. Table 1 summarizes key toxicological findings related to zinc phosphide exposure.

Case Studies

Several case reports highlight the clinical manifestations and complications associated with zinc phosphide poisoning:

- Case Study 1 : A 46-year-old male ingested approximately 25 g of zinc phosphide and presented with acute pancreatitis. He exhibited metabolic acidosis and required supportive care for electrolyte imbalances. This case underscores the potential for zinc phosphide to cause gastrointestinal complications .

- Case Study 2 : A 35-year-old female developed severe acute kidney injury after ingesting 2.5 g of zinc phosphide. She exhibited elevated liver enzymes and required hemodialysis due to acute tubular necrosis. This case emphasizes the renal toxicity associated with zinc phosphide ingestion .

- Case Study 3 : A retrospective study analyzed 188 cases of zinc phosphide poisoning over 22 months. Common symptoms included severe vomiting, abdominal pain, and metabolic acidosis. The study found that patients who ingested zinc phosphide combined with other substances (e.g., alcohol) had more severe clinical presentations .

Research Findings

Research has consistently demonstrated the acute toxicity of zinc phosphide across various animal models:

属性

IUPAC Name |

trizinc;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2P.3Zn/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZOEHCOKSBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Zn3, Zn3P2 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc phosphide is a dark gray granular solid. It is slowly decomposed by water giving off phosphine, a flammable poison gas. It is toxic by ingestion. It is used in medicine and as a rat poison., Dry Powder, Dark gray crystals or powder with a faint phosphorus or garlic odor; [HSDB], DARK GREY CRYSTALS, POWDER OR PASTE WITH CHARACTERISTIC ODOUR. | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

2012 °F at 760 mmHg (EPA, 1998), 1100 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Practically insoluble in water, decomposes slowly, Slightly soluble in carbon disulfide, benzene; practically insoluble in alcohols, Solubility in water: none, slowly decomposes | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.55 (EPA, 1998) - Denser than water; will sink, 4.55 at 15 °C, 4.6 g/cm³ | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible in the dry state | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark gray tetragonal crystals; lustrous or dull powder, Dark gray, gritty powder, Amorphous gray-black powder, Gray to black powder (Technical) | |

CAS No. |

1314-84-7, 51810-70-9 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/zinc-phosphide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trizinc diphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813396S1PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

788 °F (EPA, 1998), 1193 °C, High melting point, 420 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: How does ZINC phosphide exert its rodenticidal effect?

A1: ZINC phosphide reacts with water and gastric acid in the stomach to produce phosphine gas (PH3) [, , , ]. This gas is rapidly absorbed through the gastric mucosa and is highly toxic, leading to cellular dysfunction and death.

Q2: What are the specific cellular targets of phosphine gas?

A2: While the exact mechanism is still debated, phosphine is believed to block cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain []. This disruption inhibits oxidative phosphorylation, leading to a depletion of cellular energy (ATP) and ultimately cell death [].

Q3: Are there delayed effects associated with ZINC phosphide poisoning?

A3: Yes, research suggests that ZINC phosphide poisoning might involve the formation of an intermediate compound, phosphonium ([PH4]), in the stomach []. This compound is thought to pass into the intestinal tract where it is cleaved in the basic environment, releasing phosphine and potentially delaying the onset of systemic toxicity [].

Q4: What evidence suggests that ZINC phosphide poisoning can affect the liver?

A4: Studies in rats have shown that oral administration of sub-lethal doses of ZINC phosphide induces significant increases in plasma levels of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) within 24-48 hours [, ]. This elevation indicates potential liver damage.

Q5: What is the molecular formula and weight of ZINC phosphide?

A5: The molecular formula of ZINC phosphide is Zn3P2. It has a molecular weight of 258.12 g/mol.

Q6: Are there any studies investigating the spectroscopic properties of ZINC phosphide?

A7: Yes, spectroscopic techniques are crucial for characterizing ZINC phosphide. While the provided research doesn't delve into specific spectroscopic data, techniques like X-ray diffraction (XRD) are commonly used to study its crystal structure [].

Q7: Is there any information on the stability of ZINC phosphide in different environments?

A8: Research indicates that ZINC phosphide degrades upon exposure to moisture and air, releasing phosphine gas [, , ]. This degradation highlights the importance of proper storage and handling. One study found a 31% loss of ZINC phosphide from coated cabbage baits after 48 hours [].

Q8: Does ZINC phosphide exhibit any catalytic properties?

A10: While primarily known as a rodenticide, ZINC phosphide has shown potential in other applications. Research indicates its use as a p-type absorber material in thin-film solar cells due to its suitable band gap and earth-abundant nature [, ].

Q9: Are there any computational studies on ZINC phosphide?

A9: While the provided research does not detail specific computational studies, computational chemistry techniques like density functional theory (DFT) could be employed to investigate the electronic structure and properties of ZINC phosphide.

Q10: Is there any research on structural modifications of ZINC phosphide and their impact on activity?

A10: The provided research focuses on ZINC phosphide itself, without exploring structural analogs. Investigating modifications to the ZINC phosphide structure could be a potential area of research to understand its structure-activity relationships and potentially develop safer alternatives.

Q11: What are the common formulations of ZINC phosphide used as rodenticides?

A13: ZINC phosphide is typically formulated as a bait using various carriers like wheat kernels, rolled oats, and pellets [, , , , ]. The concentration of ZINC phosphide in these baits can vary, influencing their efficacy and potential risks [, , ].

Q12: What strategies are being explored to improve ZINC phosphide bait formulations?

A14: Research suggests that altering bait carriers and incorporating additives could improve the efficacy and safety of ZINC phosphide baits. For example, using wheat-based pellets instead of loose wheat kernels might reduce the risk to birds [].

Q13: Are there any studies on encapsulating ZINC phosphide to improve its safety and efficacy?

A15: One study explored encapsulating ZINC phosphide to mask its undesirable flavor, potentially reducing bait shyness in voles []. This approach could contribute to more effective rodent control while potentially minimizing non-target exposure.

Q14: What are the safety concerns associated with ZINC phosphide use?

A16: ZINC phosphide is highly toxic to humans and various animals, posing risks of primary and secondary poisoning [, ]. Accidental ingestion, inhalation of phosphine gas, and secondary poisoning from consuming poisoned rodents are major concerns [, , ].

Q15: What regulations govern the use of ZINC phosphide?

A17: The use of ZINC phosphide is regulated by agencies like the Environmental Protection Agency (EPA) in the United States [, ]. These regulations aim to minimize risks to human health and the environment.

Q16: What is the LD50 of ZINC phosphide in different species?

A18: The acute oral LD50 of ZINC phosphide varies among species. Studies report an LD50 of 0.255 mg/kg body weight for Norway rats and 85.78 mg/kg body weight for a different rat species []. These differences highlight the importance of species-specific toxicity assessments.

Q17: Are there any studies investigating the pharmacokinetics of ZINC phosphide?

A19: While the provided research doesn't extensively detail the pharmacokinetics of ZINC phosphide, studies have analyzed its residues in poisoned animals [, ]. For instance, in prairie dogs, 99.9% of the residue was found in the stomach and small intestines, indicating primary absorption in the gastrointestinal tract [].

Q18: How is the efficacy of ZINC phosphide evaluated in field settings?

A20: Field trials evaluating ZINC phosphide efficacy typically involve monitoring rodent activity before and after bait application [, , , , ]. Various factors, including bait formulation, application methods, and environmental conditions, can influence its effectiveness [, , ].

Q19: Are there any known cases of rodent resistance to ZINC phosphide?

A21: While not extensively discussed in the provided research, repeated exposure to sub-lethal doses of rodenticides, including ZINC phosphide, can potentially lead to the development of resistance in rodent populations [].

Q20: What are the common symptoms of ZINC phosphide poisoning in animals?

A22: Symptoms of ZINC phosphide poisoning vary among species but often involve gastrointestinal distress, respiratory issues, and neurological effects [, ]. Affected animals might exhibit vomiting, difficulty breathing, lethargy, seizures, and potentially death [, ].

Q21: Are there any studies exploring targeted delivery of ZINC phosphide for rodent control?

A21: While the research primarily focuses on traditional bait formulations, exploring targeted delivery systems could potentially improve the efficacy and safety of ZINC phosphide by minimizing non-target exposure.

Q22: What are potential biomarkers for diagnosing ZINC phosphide poisoning?

A25: Elevated levels of liver enzymes, such as AST and ALT, can indicate liver damage associated with ZINC phosphide poisoning [, , ]. Additionally, detecting phosphine gas in biological samples could aid in diagnosis [].

Q23: What analytical methods are used to detect and quantify ZINC phosphide?

A26: Gas chromatography/mass spectrometry (GC/MS) is a sensitive and specific method for detecting ZINC phosphide in biological samples, such as stomach contents []. Other techniques, such as atomic absorption spectroscopy (AAS), can be used to quantify zinc levels, which can be indicative of exposure [].

Q24: What are the potential environmental impacts of ZINC phosphide use?

A27: The use of ZINC phosphide raises concerns about primary and secondary poisoning in non-target wildlife, including birds, mammals, and other animals [, , , , ]. Its persistence in the environment can also pose risks to scavengers and predators that consume poisoned rodents [, , , , ].

Q25: Are there any safer alternatives to ZINC phosphide for rodent control?

A28: Research explores alternative rodenticides like anticoagulants and explores alternative strategies such as trapping, habitat modification, and biological control methods [, , ]. The choice of method often depends on the specific context, target species, and potential risks to non-target organisms [, , ].

Q26: What resources are available for researchers studying ZINC phosphide?

A26: Resources like scientific databases (e.g., PubMed, Web of Science), research institutions (e.g., universities, government agencies), and scientific societies (e.g., American Chemical Society, Society of Toxicology) provide valuable information, expertise, and networking opportunities for researchers.

Q27: When was ZINC phosphide first introduced as a rodenticide?

A30: ZINC phosphide emerged as a rodenticide around World War II when strychnine, another common rodenticide at the time, became scarce []. Its use expanded in the following decades, becoming a significant tool for rodent control in various settings [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。